molecular formula C7H4BrCl2F B13068765 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene

5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene

Cat. No.: B13068765
M. Wt: 257.91 g/mol
InChI Key: GDOCZARGCJWPNO-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene is an aromatic compound with a complex structure that includes bromine, chlorine, and fluorine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a benzene derivative followed by further substitution reactions to introduce the desired substituents. For example, a possible synthetic route could involve the bromination of a chlorobenzene derivative, followed by chloromethylation and fluorination under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which can activate or deactivate the benzene ring towards further reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-chloro-2-(chloromethyl)-3-methylbenzene
  • 5-Bromo-1-chloro-2-(chloromethyl)-3-iodobenzene
  • 5-Bromo-1-chloro-2-(chloromethyl)-3-nitrobenzene

Uniqueness

What sets 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene apart from similar compounds is the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity. Fluorine’s high electronegativity and small size can influence the compound’s behavior in both chemical and biological contexts, making it a valuable building block in various applications.

Properties

Molecular Formula

C7H4BrCl2F

Molecular Weight

257.91 g/mol

IUPAC Name

5-bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene

InChI

InChI=1S/C7H4BrCl2F/c8-4-1-6(10)5(3-9)7(11)2-4/h1-2H,3H2

InChI Key

GDOCZARGCJWPNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CCl)Cl)Br

Origin of Product

United States

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